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molecular formula C10H16Br2O B8751727 2,6-Dibromo-3,3,5,5-tetramethylcyclohexan-1-one CAS No. 2065-76-1

2,6-Dibromo-3,3,5,5-tetramethylcyclohexan-1-one

Cat. No. B8751727
M. Wt: 312.04 g/mol
InChI Key: IZQKDIHFMIWQCL-UHFFFAOYSA-N
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Patent
US04371603

Procedure details

To a stirred solution of potassium hydroxide (50 g) in 1500 ml of distilled water was added the brominated compound of step 1 (50 g). Stirring was continued for 24 hours. The solution was filtered to remove brominated compound which had not dissolved. The filtrate was cooled in an ice bath and concentrated sulphuric acid added dropwise until a white solid precipitated. The mixture was stirred for 30 minutes, after which the white solid was collected and recrystallized from a hot mixture of 200 ml of methanol and 100 ml of water, giving 2-hydroxy-4,4,6,6-tetramethylcyclohex-2-enone as white crystals, 13.5 g, melting range 85°-86° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].Br[CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][C:7]([CH3:13])([CH3:12])[CH:6](Br)[C:5]1=[O:15]>O>[OH:15][C:5]1[C:6](=[O:1])[C:7]([CH3:13])([CH3:12])[CH2:8][C:9]([CH3:11])([CH3:10])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 g
Type
reactant
Smiles
BrC1C(C(C(CC1(C)C)(C)C)Br)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove brominated compound which
DISSOLUTION
Type
DISSOLUTION
Details
had not dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in an ice bath
ADDITION
Type
ADDITION
Details
concentrated sulphuric acid added dropwise until a white solid
CUSTOM
Type
CUSTOM
Details
precipitated
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
after which the white solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from a hot mixture of 200 ml of methanol and 100 ml of water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C(C(CC(C1)(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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